molecular formula C28H29FN6O2 B14174799 Urea, N-(3-fluorophenyl)-N'-[4-[[7-[(1-methyl-4-piperidinyl)methoxy]-4-quinazolinyl]amino]phenyl]-

Urea, N-(3-fluorophenyl)-N'-[4-[[7-[(1-methyl-4-piperidinyl)methoxy]-4-quinazolinyl]amino]phenyl]-

Cat. No.: B14174799
M. Wt: 500.6 g/mol
InChI Key: KCVMRCBFSCVBTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Urea, N-(3-fluorophenyl)-N’-[4-[[7-[(1-methyl-4-piperidinyl)methoxy]-4-quinazolinyl]amino]phenyl]- is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a urea moiety linked to a fluorophenyl group and a quinazolinyl group, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-(3-fluorophenyl)-N’-[4-[[7-[(1-methyl-4-piperidinyl)methoxy]-4-quinazolinyl]amino]phenyl]- typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled under specific reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution:

    Amidation: Formation of the urea linkage via amidation reactions.

    Coupling Reactions: Coupling of the quinazolinyl group with the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Urea, N-(3-fluorophenyl)-N’-[4-[[7-[(1-methyl-4-piperidinyl)methoxy]-4-quinazolinyl]amino]phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Urea, N-(3-fluorophenyl)-N’-[4-[[7-[(1-methyl-4-piperidinyl)methoxy]-4-quinazolinyl]amino]phenyl]- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Urea, N-(3-fluorophenyl)-N’-[4-[[7-[(1-methyl-4-piperidinyl)methoxy]-4-quinazolinyl]amino]phenyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Urea, N-(3-fluorophenyl)-N’-[4-[[7-[(1-methyl-4-piperidinyl)methoxy]-4-quinazolinyl]amino]phenyl]- is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Biological Activity

Urea, N-(3-fluorophenyl)-N'-[4-[[7-[(1-methyl-4-piperidinyl)methoxy]-4-quinazolinyl]amino]phenyl]- is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Overview

The compound features a urea moiety linked to a 3-fluorophenyl group and a complex 4-substituted phenyl group containing a quinazoline derivative. Its molecular formula is C28H29FN6O2C_{28}H_{29}FN_{6}O_{2} with a molecular weight of approximately 500.57 g/mol. The intricate design of this compound suggests multiple pharmacophores that may enhance its bioactivity compared to simpler analogs.

Research indicates that Urea, N-(3-fluorophenyl)-N'-[4-[[7-[(1-methyl-4-piperidinyl)methoxy]-4-quinazolinyl]amino]phenyl]- functions primarily as an enzyme inhibitor and receptor modulator . Its biological activity is attributed to interactions with specific molecular targets within various biological pathways, which could lead to therapeutic applications in treating diseases such as cancer and other proliferative disorders .

Key Biological Activities:

  • Enzyme Inhibition : The compound has been shown to inhibit various kinases, which play crucial roles in cell signaling pathways associated with cancer progression.
  • Receptor Modulation : It may modulate receptor activity, influencing cellular responses in targeted tissues.

In vitro Studies

In vitro studies have demonstrated that Urea, N-(3-fluorophenyl)-N'-[4-[[7-[(1-methyl-4-piperidinyl)methoxy]-4-quinazolinyl]amino]phenyl]- exhibits significant inhibitory effects on specific enzyme targets. For instance, studies involving high-throughput screening methods have identified its activity against several kinases involved in the MAPK signaling pathway, which is often dysregulated in cancers .

Case Studies

  • Tumor Models : In xenograft models using colorectal and pancreatic cancer cell lines, the compound exhibited dose-dependent inhibition of tumor growth, correlating with its ability to inhibit ERK phosphorylation in these cells. The IC50 values for enzyme inhibition were determined to be around 14 nmol/L against purified MEK1, showcasing its specificity and potency .
  • Toxicological Assessments : Toxicological evaluations indicate that the compound has an LD50 greater than 2000 mg/kg in oral administration tests, suggesting a favorable safety profile for further development .

Data Tables

Parameter Value
Molecular FormulaC28H29FN6O2
Molecular Weight500.57 g/mol
Enzyme TargetMEK1
IC50 (MEK1)14 nmol/L
LD50 (Oral)>2000 mg/kg

Properties

Molecular Formula

C28H29FN6O2

Molecular Weight

500.6 g/mol

IUPAC Name

1-(3-fluorophenyl)-3-[4-[[7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-yl]amino]phenyl]urea

InChI

InChI=1S/C28H29FN6O2/c1-35-13-11-19(12-14-35)17-37-24-9-10-25-26(16-24)30-18-31-27(25)32-21-5-7-22(8-6-21)33-28(36)34-23-4-2-3-20(29)15-23/h2-10,15-16,18-19H,11-14,17H2,1H3,(H,30,31,32)(H2,33,34,36)

InChI Key

KCVMRCBFSCVBTH-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)COC2=CC3=C(C=C2)C(=NC=N3)NC4=CC=C(C=C4)NC(=O)NC5=CC(=CC=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.